molecular formula C18H23NO4 B2473498 1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 496013-12-8

1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2473498
CAS RN: 496013-12-8
M. Wt: 317.385
InChI Key: UNUGZVUJEWGPEL-UHFFFAOYSA-N
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Description

The compound “1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a cyclohexyl group, a 4-methoxyphenyl group, and a 5-oxopyrrolidine-3-carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a cyclohexyl ring, a phenyl ring with a methoxy group at the 4-position, and a 5-oxopyrrolidine-3-carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It likely has the properties common to complex organic compounds, such as being solid at room temperature, having a specific melting point and boiling point, and being soluble in certain organic solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyrroles, like our compound of interest, have significant applications in pharmaceuticals. The cyano group in 3-cyanopyrroles can be readily converted to other functional groups, making them versatile building blocks for drug synthesis. Researchers explore this compound’s potential as a scaffold for designing novel drugs with anti-inflammatory, anti-bacterial, anti-tumor, and anti-oxidative properties .

Sustainable Synthesis Routes

Efficient and sustainable synthetic routes are essential for drug discovery. The one-pot multicomponent synthesis of 3-cyanopyrroles from α-hydroxyketones, oxoacetonitriles, and primary amines demonstrates high atom efficiency. Water is the only molecule lost during the reaction, emphasizing its green chemistry aspects. This method provides a practical entry point for pyrrole scaffolds suitable for further functionalization .

Bioactive Compound Synthesis

Researchers can leverage 3-cyanopyrroles to synthesize bioactive compounds. By modifying the cyano handle, they can tailor the resulting molecules for specific biological targets. This versatility allows for the concise preparation of diverse pyrrole-based drug candidates .

Materials Science

Beyond medicinal applications, pyrroles find use in materials science. Researchers explore their properties for designing functional materials, such as conducting polymers, sensors, and catalysts. The unique structure of 3-cyanopyrroles may contribute to novel materials with desirable properties .

Catalysis

While our compound itself may not serve as a catalyst, understanding its reactivity and functional groups can inspire the design of new catalytic systems. For instance, Hafnium(IV) chloride supported on activated carbon (HfCl4/C) has been used as a catalyst for parallel synthesis of benzimidazoles. Exploring similar catalysts based on pyrrole derivatives could lead to innovative catalytic processes .

Chemical Education and Research

Studying the synthesis and reactivity of 3-cyanopyrroles contributes to chemical education and fundamental research. It provides insights into reaction mechanisms, substrate scope, and functional group transformations. Researchers can use this knowledge to inspire future discoveries and enhance chemical education programs .

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature .

properties

IUPAC Name

1-cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-23-14-9-7-12(8-10-14)17-15(18(21)22)11-16(20)19(17)13-5-3-2-4-6-13/h7-10,13,15,17H,2-6,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUGZVUJEWGPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(CC(=O)N2C3CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

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